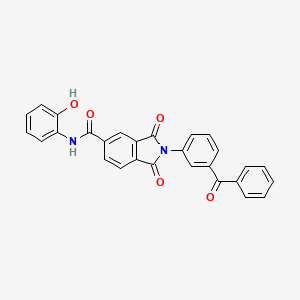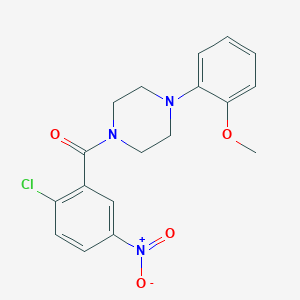
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine
Descripción general
Descripción
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as CNB-001, is a novel compound that has gained attention in the field of neuroscience due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In vitro studies have shown that 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has neuroprotective properties, including the ability to reduce oxidative stress and inflammation, and enhance neuronal survival. In vivo studies have demonstrated that 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine can improve cognitive function and reduce brain damage in animal models of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of multiple cellular pathways involved in neuroprotection. 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to activate the Nrf2-ARE pathway, which regulates antioxidant and anti-inflammatory responses in cells. Additionally, 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine and dopamine.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine can reduce oxidative stress and inflammation, enhance neuronal survival, and promote the growth and differentiation of neural stem cells. In vivo studies have shown that 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine can improve cognitive function and reduce brain damage in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high yield and purity, and its well-characterized chemical structure. However, there are also limitations to using 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine-based therapeutics for neurological disorders, including Alzheimer's disease and traumatic brain injury. Another area of interest is the elucidation of the molecular mechanisms underlying the neuroprotective effects of 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine, which could lead to the development of more targeted and effective treatments for these disorders. Additionally, further studies are needed to assess the safety and efficacy of 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine in humans, as well as its potential for use in combination with other drugs or therapies.
Propiedades
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-16(17)20-8-10-21(11-9-20)18(23)14-12-13(22(24)25)6-7-15(14)19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHCRISXJBNTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



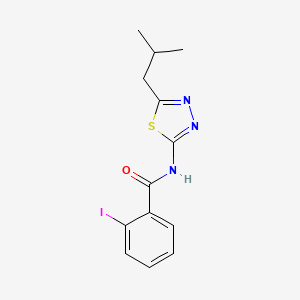
![2-[(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3438765.png)
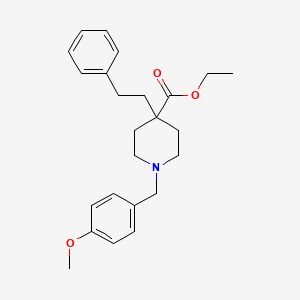
![N-(4-isopropylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3438779.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3438781.png)
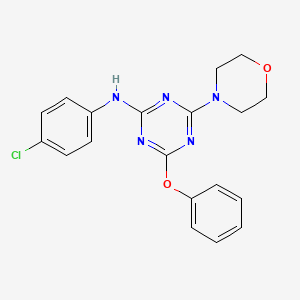
![2,4-dibromo-6-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B3438798.png)
![1-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B3438801.png)
![N-[1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B3438808.png)
![5-bromo-2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B3438815.png)
![3,4-dichloro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B3438824.png)
![N,N'-[(4-hydroxy-3-nitrophenyl)methylene]dibenzamide](/img/structure/B3438826.png)
